1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and a pentyl chain attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and pentyl alkyne are used as starting materials. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative, such as pentylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and as a therapeutic for neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide: shares structural similarities with other triazole derivatives, such as:
Uniqueness
Structural Features: The combination of the 4-chlorophenyl group and the pentyl chain attached to the triazole ring imparts unique chemical and biological properties to the compound.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17ClN4O |
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Molecular Weight |
292.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H17ClN4O/c1-2-3-4-9-16-14(20)13-10-19(18-17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,16,20) |
InChI Key |
MPBDTOFBDZBZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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